molecular formula C23H16ClNO4 B11164302 N-(3-chloro-4-methoxyphenyl)-2-(1-oxo-1H-isochromen-3-yl)benzamide

N-(3-chloro-4-methoxyphenyl)-2-(1-oxo-1H-isochromen-3-yl)benzamide

Cat. No.: B11164302
M. Wt: 405.8 g/mol
InChI Key: HQXVNLBPCNIZPB-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-(1-oxo-1H-isochromen-3-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro and methoxy group on the phenyl ring, and an isochromenyl group attached to the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-2-(1-oxo-1H-isochromen-3-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with the appropriate substituted aniline and isochromenone derivatives. The key steps may include:

    Nitration and Reduction: Nitration of the starting phenyl compound followed by reduction to obtain the corresponding aniline.

    Acylation: Acylation of the aniline with an appropriate acid chloride or anhydride to form the benzamide.

    Cyclization: Cyclization reactions to introduce the isochromenyl group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-2-(1-oxo-1H-isochromen-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the isochromenyl moiety can be reduced to form an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the carbonyl group would yield an alcohol derivative.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-(1-oxo-1H-isochromen-3-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, blocking receptor binding, or altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-methoxyphenyl)benzamide: Lacks the isochromenyl group, which may result in different chemical and biological properties.

    N-(3-chloro-4-methoxyphenyl)-2-(1-oxo-1H-isochromen-3-yl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.

Uniqueness

N-(3-chloro-4-methoxyphenyl)-2-(1-oxo-1H-isochromen-3-yl)benzamide is unique due to the presence of both the chloro and methoxy substituents on the phenyl ring and the isochromenyl group. This combination of functional groups can result in unique chemical reactivity and potential biological activities compared to similar compounds.

Properties

Molecular Formula

C23H16ClNO4

Molecular Weight

405.8 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-(1-oxoisochromen-3-yl)benzamide

InChI

InChI=1S/C23H16ClNO4/c1-28-20-11-10-15(13-19(20)24)25-22(26)18-9-5-4-8-17(18)21-12-14-6-2-3-7-16(14)23(27)29-21/h2-13H,1H3,(H,25,26)

InChI Key

HQXVNLBPCNIZPB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2C3=CC4=CC=CC=C4C(=O)O3)Cl

Origin of Product

United States

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